![molecular formula C11H19N3S B13545210 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 2824986-88-9](/img/structure/B13545210.png)
4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine is a complex organic compound featuring a thiazole ring and a piperidine moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. The piperidine ring, substituted with methyl groups at the 3 and 5 positions, adds to the compound’s structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling of the Two Rings: The final step involves the coupling of the thiazole and piperidine rings. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps, automated synthesis equipment for precise control of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the study of receptor-ligand interactions or enzyme inhibition.
Medicine
In medicine, the compound may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities. Its structural features make it a candidate for drug development and therapeutic research.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the exploration of new applications in material science.
作用機序
The mechanism of action of 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring may participate in π-π interactions or hydrogen bonding, while the piperidine moiety could enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperine and methylphenidate feature the piperidine ring.
Uniqueness
What sets 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine apart is the specific substitution pattern on both the thiazole and piperidine rings. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
2824986-88-9 |
|---|---|
分子式 |
C11H19N3S |
分子量 |
225.36 g/mol |
IUPAC名 |
4-[[(3S,5R)-3,5-dimethylpiperidin-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H19N3S/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10/h7-9H,3-6H2,1-2H3,(H2,12,13)/t8-,9+ |
InChIキー |
WUDMQZVMBPZAHB-DTORHVGOSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CN(C1)CC2=CSC(=N2)N)C |
正規SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
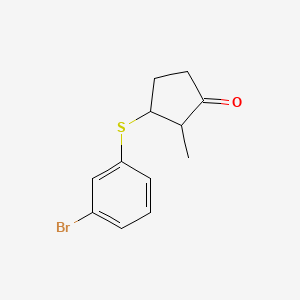
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
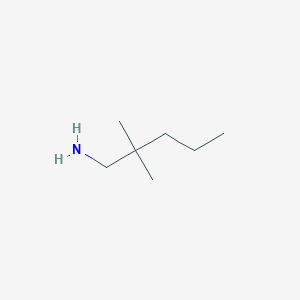
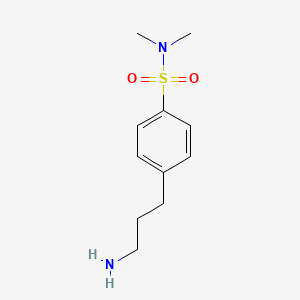
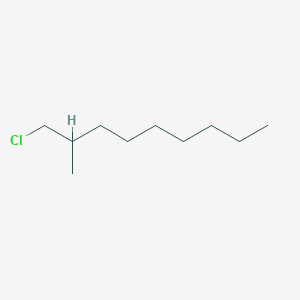
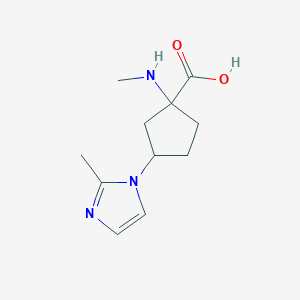
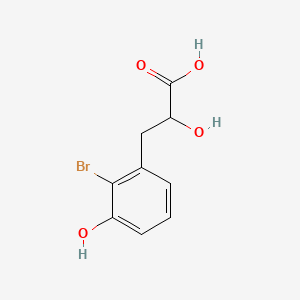

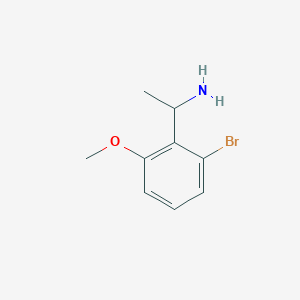
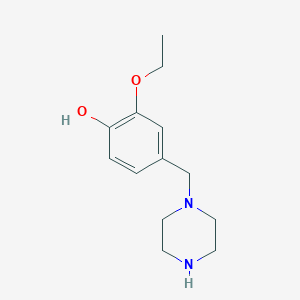
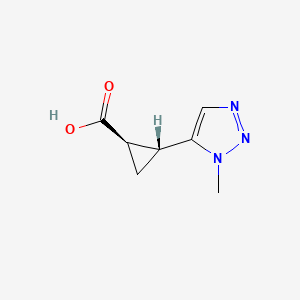
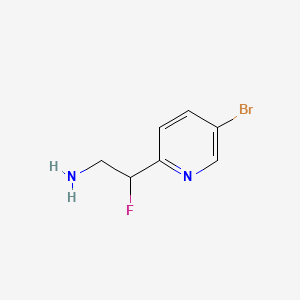
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)
